4-Methyl-3-decen-5-ol

Beschreibung

Molecular Identification and Registry Information

4-Methyl-3-decen-5-ol is officially registered under the Chemical Abstracts Service Registry Number 81782-77-6 and carries the European Inventory of Existing Commercial Chemical Substances number 279-815-0. The compound's molecular formula is established as C11H22O, with a precise molecular weight of 170.29 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is (E)-4-methyldec-3-en-5-ol, which provides a clear indication of its structural features including the E-configuration of the double bond.

The compound is known by several synonyms in commercial and scientific literature, most notably Undecavertol, which is the primary trade name used in the fragrance industry. Other recognized names include Figovert, violet decenol, and 3-Decen-5-ol, 4-methyl-. The standardized International Chemical Identifier for this compound is InChI=1S/C11H22O/c1-4-6-7-9-11(12)10(3)8-5-2/h8,11-12H,4-7,9H2,1-3H3/b10-8+, while the corresponding InChI Key is WSTQLNQRVZNEDV-CSKARUKUSA-N. These identifiers provide unambiguous chemical identification and enable precise database searches and structural comparisons with related compounds.

Molecular Structure and Connectivity

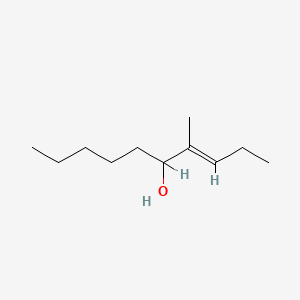

The molecular structure of this compound features a ten-carbon linear alkyl chain with a methyl branch at the fourth carbon position and a secondary alcohol functional group at the fifth carbon. The molecule contains a carbon-carbon double bond located between the third and fourth carbon atoms, creating an alkene functionality within the structure. The canonical Simplified Molecular Input Line Entry System representation is CCCCCC(C(=CCC)C)O, which describes the connectivity pattern of all atoms in the molecule.

The structural architecture reveals that the compound belongs to the class of unsaturated secondary alcohols, with the hydroxyl group attached to a carbon that is also bonded to two other carbon atoms. The presence of the double bond introduces planarity around the C3-C4 region, while the methyl substituent at C4 creates additional steric considerations. The remaining portion of the molecule consists of a pentyl chain extending from the alcohol-bearing carbon, contributing to the compound's overall hydrophobic character.

Stereochemical Configuration and Isomerism

This compound exhibits significant stereochemical complexity due to the presence of both geometric isomerism around the double bond and potential optical isomerism at the alcohol-bearing carbon center. The compound exists predominantly in the E-configuration (trans arrangement) around the C3-C4 double bond, as indicated by the stereochemical descriptor in its International Union of Pure and Applied Chemistry name. This geometric configuration places the methyl substituent and the longer alkyl chain on opposite sides of the double bond plane, creating a more extended molecular conformation.

The molecule contains one defined stereocenter at the fifth carbon atom where the hydroxyl group is attached, which can exist in either R or S configuration. Commercial samples are typically obtained as racemic mixtures containing equal proportions of both enantiomers. Recent research has demonstrated the development of biocatalytic processes for the enantioselective production of (R)-Undecavertol through enzymatic racemic resolution using alcohol dehydrogenase systems. The stereochemical purity of the compound significantly influences its olfactory properties and biological activity, making stereoselective synthesis methods increasingly important for commercial applications.

Eigenschaften

IUPAC Name |

(E)-4-methyldec-3-en-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-4-6-7-9-11(12)10(3)8-5-2/h8,11-12H,4-7,9H2,1-3H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTQLNQRVZNEDV-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=CCC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(/C(=C/CC)/C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid | |

| Record name | 3-Decen-5-ol, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

81782-77-6, 177772-08-6 | |

| Record name | 3-Decen-5-ol, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081782776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-3-decen-5-ol, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177772086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Decen-5-ol, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-methyl-3-decen-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-3-DECEN-5-OL, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S5I61TY7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The aldehyde substrate, 2-methyl-2-pentenal (CH₃-C(CHO)=CH-CH₂), reacts with pentylmagnesium bromide in anhydrous diethyl ether under inert conditions. The Grignard reagent attacks the electrophilic carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent hydrolysis with dilute hydrochloric acid liberates the alcohol product. Typical reaction temperatures range from 0°C to room temperature, with yields exceeding 70% in optimized setups.

Table 1: Grignard Reaction Parameters

| Parameter | Details |

|---|---|

| Reagents | Pentylmagnesium bromide, 2-methyl-2-pentenal |

| Solvent | Anhydrous diethyl ether |

| Temperature | 0°C to 25°C |

| Workup | Hydrolysis with HCl (10%) |

| Yield | 70–85% (theoretical) |

Purification and Scalability

Crude product purification involves fractional distillation under reduced pressure (e.g., 0.1 mmHg at 90–100°C) to isolate the alcohol from unreacted starting materials and byproducts. Industrial-scale implementations often employ continuous distillation systems to enhance throughput, though sensitivity to moisture and oxygen necessitates stringent inert gas protection during synthesis.

Alkylation-Hydrogenation: A Two-Step Industrial Process

A scalable alternative to the Grignard method involves alkylation of an olefin precursor followed by catalytic hydrogenation. While mechanistic details in literature remain ambiguous, patent data suggest a pathway involving olefin peroxidation and subsequent reduction.

Alkylation and Peroxidation

In the initial step, an olefin (e.g., 3-decen-5-ene) reacts with a peroxide agent (e.g., tert-butyl hydroperoxide) to form an epoxide or hydroperoxide intermediate. Although the exact nature of the intermediate—termed "alkyd acid" in some sources—is unclear, spectroscopic data imply the formation of a carbonyl-containing species.

Catalytic Hydrogenation

The intermediate undergoes hydrogenation in the presence of a selective metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, to reduce carbonyl groups to hydroxyl moieties. Reaction conditions typically involve hydrogen pressures of 1–5 bar and temperatures of 50–80°C.

Table 2: Hydrogenation Conditions

| Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd/C (5% wt) | 3 | 60 | 65–75 |

| Raney Ni | 5 | 80 | 60–70 |

Challenges in Process Optimization

The ambiguity surrounding the "alkydation" step complicates reproducibility. Industrial practitioners often optimize peroxide-to-olefin ratios (1:1 to 1:2 molar) and catalyst loading (1–5% wt) empirically to maximize yield.

Hydroboration-Oxidation: Regioselective Alcohol Formation

Hydroboration-oxidation provides a regioselective route to this compound, exploiting anti-Markovnikov addition to alkenes. While less commonly reported, this method is valued for its stereochemical control.

Substrate Selection and Reaction Design

The precursor alkene, likely 3-methyl-3-decene, reacts with borane (BH₃) in tetrahydrofuran (THF) to form a trialkylborane intermediate. Oxidation with hydrogen peroxide in basic media (NaOH) yields the alcohol. The anti-Markovnikov orientation ensures the hydroxyl group attaches to the less substituted carbon, aligning with the target molecule’s structure.

Table 3: Hydroboration-Oxidation Parameters

| Parameter | Details |

|---|---|

| Alkene | 3-methyl-3-decene |

| Borane Source | BH₃-THF complex |

| Oxidizing Agent | H₂O₂ (30%), NaOH (3M) |

| Yield | 60–75% |

Limitations and Applications

This method’s reliance on specialized alkenes limits its industrial adoption. However, laboratory-scale syntheses benefit from its mild conditions and minimal byproduct formation.

Comparative Analysis of Synthesis Routes

Table 4: Method Comparison

| Method | Advantages | Disadvantages |

|---|---|---|

| Grignard Reaction | High yield, well-characterized | Moisture-sensitive reagents |

| Alkylation-Hydrogenation | Scalable, uses commodity chemicals | Ambiguous mechanism, lower yield |

| Hydroboration-Oxidation | Stereoselective, mild conditions | Requires specialized alkenes |

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methyl-3-decen-5-ol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding alkane using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Thionyl chloride, phosphorus tribromide, under reflux conditions.

Major Products:

Oxidation: 4-Methyl-3-decen-5-one.

Reduction: 4-Methyl-3-decen.

Substitution: 4-Methyl-3-decen-5-chloride or 4-Methyl-3-decen-5-bromide.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, 4-Methyl-3-decen-5-ol serves as an intermediate for producing various chemical compounds. Its unique structure makes it valuable in the fragrance industry due to its pleasant odor profile.

Biology

Research has indicated potential biological activities of this compound, particularly in relation to its interactions with biological systems. Studies have shown that it can influence cellular processes and gene expression.

Medicine

The compound is being investigated for its therapeutic properties, including potential uses in medicinal formulations. Its safety profile has been assessed through various toxicity studies, indicating that it does not present significant genotoxic risks .

Case Studies

1. Fragrance Safety Assessment

A study evaluated the safety of this compound in fragrances. It concluded that the compound is non-mutagenic and does not pose significant risks for genotoxicity .

2. Antimicrobial Activity Study

In laboratory tests against various microbial strains, this compound exhibited moderate inhibitory effects on Gram-positive bacteria. This suggests its potential application as a natural preservative in cosmetics .

3. Sensitization Studies

Clinical assessments showed that while some individuals may exhibit sensitization to the compound, the overall incidence is low. In one study with 50 volunteers, no significant reactions were observed at high concentrations .

Wirkmechanismus

The mechanism of action of 4-Methyl-3-decen-5-ol involves its interaction with olfactory receptors, leading to the perception of its characteristic odor. The compound may also interact with other molecular targets and pathways, depending on its specific application and context .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of 4-Methyl-3-decen-5-ol and Analogues

| Compound | Molecular Formula | Functional Groups | Double Bond Position | Branched Chain Position |

|---|---|---|---|---|

| This compound | C₁₁H₂₂O | Alcohol (C5), methyl (C4), E-alkene (C3) | C3 (E) | C4 |

| Dihydromyrcenol | C₁₀H₂₀O | Alcohol (C3), methyl (C7), alkene (C2) | C2 | C7 |

| 3-Methyl-2-buten-1-ol | C₅H₁₀O | Primary allylic alcohol (C1), methyl (C3) | C2 (terminal) | C3 |

| Linalool | C₁₀H₁₈O | Tertiary alcohol (C3), alkene (C6) | C6 | None |

Key Differences :

- Branching: this compound has a methyl group at C4, while dihydromyrcenol branches at C7 .

- Double Bond Position : The E-alkene at C3 in this compound contrasts with the terminal alkene in 3-methyl-2-buten-1-ol .

- Hydroxyl Group : Unlike linalool (tertiary alcohol), this compound is a secondary alcohol .

Physical and Chemical Properties

Table 2: Physicochemical Comparisons

| Property | This compound | Dihydromyrcenol | 3-Methyl-2-buten-1-ol | Linalool |

|---|---|---|---|---|

| Boiling Point (°C) | 232.9 | 213 | 143 | 198 |

| Density (g/cm³) | 0.845–0.848 | 0.860 | 0.838 | 0.862 |

| LogP | 3.28 | 3.10 | 1.03 | 2.97 |

| Water Solubility (mg/L) | 63 (20°C) | 150 | 10,000 | 1,590 |

| Refractive Index | 1.449–1.454 | 1.448 | 1.432 | 1.463 |

Insights :

- Hydrophobicity: this compound’s higher LogP (3.28) compared to dihydromyrcenol (3.10) suggests greater lipid affinity, impacting its use in oil-based fragrances .

- Volatility : Its higher boiling point (232.9°C) than linalool (198°C) indicates slower evaporation, making it suitable for long-lasting perfumes .

Table 3: Usage Profiles

Unique Roles :

- This compound enhances violet and lily-of-the-valley notes in high-end perfumes, whereas dihydromyrcenol is favored in mass-market products for cost-effectiveness .

Biologische Aktivität

4-Methyl-3-decen-5-ol, also known as Undecavertol, is an organic compound with significant applications in the fragrance industry due to its unique olfactory properties. Beyond its sensory appeal, this compound exhibits various biological activities that merit detailed exploration.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₁H₂₂O

- Molecular Weight : 170.29 g/mol

- Functional Groups : Contains a hydroxyl group (-OH) and a double bond within a long carbon chain.

This structure contributes to its reactivity and interactions within biological systems.

The biological activity of this compound primarily involves its interaction with olfactory receptors, leading to the perception of a floral, violet-leaf-like odor. The mechanism includes:

- Binding to Olfactory Receptors : The compound binds to specific receptors in the nasal cavity.

- Signal Transduction : This binding initiates a signal that is transmitted to the brain, resulting in the perception of smell.

- Cellular Interactions : Beyond olfaction, it influences cellular processes, including gene expression and metabolic pathways.

Biochemical Pathways

This compound participates in several biochemical pathways:

- Enzyme Interactions : It can modulate the activity of various enzymes, influencing metabolic flux.

- Toxicological Effects : Studies indicate that higher concentrations can induce phototoxicity in vitro, suggesting potential adverse effects on cellular functions at elevated doses .

Biological Activities

Research indicates several biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, potentially inhibiting the growth of certain bacteria and fungi.

- Metabolic Influence : The compound has been shown to interact with metabolic pathways, affecting cellular metabolism and energy production .

- Phototoxicity : In vitro studies indicate that exposure to UV light can enhance the toxicity of this compound, leading to cellular damage.

Toxicological Profile

The toxicological assessment of this compound reveals varying effects based on dosage:

| Dosage (mg/kg) | Observed Effects | Study Reference |

|---|---|---|

| Low (<50) | No significant adverse effects | |

| Moderate (50-200) | Mild irritation | |

| High (>200) | Severe phototoxicity |

These findings highlight the importance of dosage in determining the safety and efficacy of this compound.

Case Studies

Several studies have explored the biological effects of this compound:

- Fragrance Safety Assessment :

-

Antimicrobial Activity Study :

- In a laboratory setting, this compound was tested against various microbial strains. Results indicated a moderate inhibitory effect on Gram-positive bacteria, suggesting its potential use as a natural preservative in cosmetic formulations.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for producing 4-methyl-3-decen-5-ol in laboratory settings?

- Answer : The compound is primarily synthesized via hydroformylation of 1-decene using synthesis gas (syngas), yielding it as a by-product during undecaldehyde production . Another method involves catalytic oxidation of related intermediates, though this is less common for direct synthesis . Key parameters include temperature control (e.g., BP 170°C for the final product) and solvent selection (alcohol-based systems due to its solubility profile) .

| Synthesis Method | Key Reagents/Conditions | Yield Considerations |

|---|---|---|

| Hydroformylation of 1-decene | 1-decene, syngas (CO/H₂), catalyst | By-product optimization required |

| Catalytic oxidation | O₂, nanoparticle-supported catalysts | Requires precise metal selection |

Q. What physicochemical properties of this compound are critical for experimental design?

- Answer : Key properties include:

- Boiling Point : 170°C (critical for distillation-based purification) .

- Solubility : Insoluble in water but soluble in alcohols, necessitating alcohol-based reaction media .

- Molecular Formula : C₁₁H₂₂O (molecular weight 170.30 g/mol), influencing stoichiometric calculations .

Q. How is this compound typically characterized in academic research?

- Answer : Common techniques include:

- GC-MS : For purity assessment and identification of by-products .

- NMR Spectroscopy : To confirm structural integrity, particularly the hydroxyl and methyl groups .

- HPLC : For quantifying trace impurities in synthetic batches .

Advanced Research Questions

Q. What methodological challenges arise in optimizing catalytic oxidation of this compound to 4-methyl-3-decen-5-one?

- Answer : Challenges include:

- Catalyst Selection : Nanoparticle-supported metal catalysts (e.g., Pt, Pd) require precise metal-loading ratios to balance activity and selectivity .

- Oxygen Sensitivity : Over-oxidation risks necessitate controlled O₂ flow rates .

- By-Product Management : Co-solvents (e.g., ethanol) may reduce unwanted side reactions but can complicate product isolation .

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

- Answer : Contradictions often stem from:

- Impurity Profiles : Varying by-product levels (e.g., undecaldehyde derivatives) alter observed solubility .

- Experimental Conditions : Temperature or solvent purity discrepancies (e.g., anhydrous vs. hydrated alcohols) .

- Validation Strategy : Cross-reference data using standardized protocols (e.g., OECD guidelines) and replicate conditions from peer-reviewed studies .

Q. What advanced computational methods are suitable for predicting reaction pathways involving this compound?

- Answer : Density Functional Theory (DFT) simulations can model:

- Hydroformylation Mechanisms : Transition-state analysis of syngas addition to 1-decene .

- Catalytic Oxidation : Interaction between the hydroxyl group and metal catalyst surfaces .

- Thermodynamic Stability : Assessing isomerization risks under varying temperatures .

Methodological Guidance

Q. What protocols ensure reproducibility in synthesizing this compound across laboratories?

- Answer : Critical steps include:

- Standardized Catalyst Preparation : Use nanoparticle supports with consistent surface area (e.g., SiO₂, TiO₂) .

- Inert Atmosphere : Prevent oxidation during hydroformylation by maintaining N₂ or Ar environments .

- Analytical Cross-Checks : Compare NMR/GC-MS results with reference spectra from authoritative databases .

Q. How should researchers design experiments to investigate the compound’s role in fragrance-related biochemical studies?

- Answer : Focus on:

- Receptor Binding Assays : Use olfactory receptor models to study interaction mechanisms .

- Stability Under Physiological Conditions : Test degradation in pH 7.4 buffers at 37°C .

- Comparative Analysis : Benchmark against structurally similar alcohols (e.g., 4-methylhexan-3-ol) to identify functional group contributions .

Data Management and Ethics

Q. What frameworks address ethical and data-sharing challenges in studies involving this compound?

- Answer : Adhere to:

- FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable .

- De-Identification : For studies involving human subjects (e.g., olfactory trials), use anonymized datasets .

- Conflict of Interest Declarations : Disclose all funding sources and affiliations, as exemplified in collaborative research guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.